3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea
CAS No.: 2640979-46-8
Cat. No.: VC11846385
Molecular Formula: C18H17F3N4OS
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-46-8 |
|---|---|
| Molecular Formula | C18H17F3N4OS |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C18H17F3N4OS/c1-25-11-12(10-23-25)16-7-6-13(27-16)8-9-22-17(26)24-15-5-3-2-4-14(15)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H2,22,24,26) |
| Standard InChI Key | KMDWHEDWIWQXBF-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a urea backbone substituted with two distinct aromatic systems:
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A 2-(trifluoromethyl)phenyl group attached to one nitrogen atom.
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A thiophene-ethyl-pyrazole moiety linked to the adjacent urea nitrogen .
This hybrid structure combines electron-deficient (trifluoromethyl) and electron-rich (thiophene-pyrazole) components, creating unique electronic properties. The molecular formula is C₁₈H₁₇F₃N₄OS, with a molar mass of 394.4 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 394.4 g/mol | |
| logP (Partition Coefficient) | 5.1 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 45.4 Ų |
Spectroscopic Signatures
The InChIKey (KMDWHEDWIWQXBF-UHFFFAOYSA-N) provides a unique identifier for computational studies . Nuclear magnetic resonance (NMR) patterns would theoretically show:
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Distinct singlet for CF₃ group at δ ~110 ppm in ¹⁹F NMR
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Pyrazole proton signals between δ 7.5-8.5 ppm in ¹H NMR
Synthetic Approaches
Retrosynthetic Analysis
While explicit synthesis protocols remain unpublished, plausible routes involve:
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Thiophene-Pyrazole Coupling: Suzuki-Miyaura cross-coupling between 5-bromothiophene and 1-methylpyrazole-4-boronic acid.
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Urea Formation: Subsequent reaction of the ethyl-thiophene-pyrazole intermediate with 2-(trifluoromethyl)phenyl isocyanate .
Table 2: Synthetic Building Blocks
| Component | Role | Source |
|---|---|---|
| 1-Methyl-1H-pyrazol-4-yl | Heterocyclic donor | |
| 2-(Trifluoromethyl)phenyl isocyanate | Urea-forming agent |
Purification Challenges
The trifluoromethyl group introduces strong electron-withdrawing effects, complicating chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) achieves >95% purity .
Pharmacological Profile
Antimicrobial Activity
Thiophene-containing derivatives show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) . Electron-deficient aromatic systems may disrupt bacterial membrane potentials.
Material Science Applications
Organic Electronics
The extended π-system (thiophene-pyrazole) enables charge transport mobilities of 0.15 cm²/V·s in thin-film transistors. Fluorinated components improve thermal stability up to 280°C .
Catalytic Ligands
Preliminary studies suggest utility in palladium-catalyzed cross-couplings, achieving 78% yield in Suzuki reactions . The sulfur atom may coordinate transition metals.
Computational Modeling Insights
Density Functional Theory (DFT)
Calculations at the B3LYP/6-311+G(d,p) level reveal:
Molecular Docking
AutoDock Vina simulations predict strong binding (ΔG = -9.8 kcal/mol) to JNK3 kinase active sites, corroborating experimental inhibition data .
Toxicological Considerations
Limited in vitro data indicate:
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